5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole
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Overview
Description
5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom and a dioxaborolane group attached to a benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the Dioxaborolane Group: The final step involves the attachment of the dioxaborolane group through a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and the dioxaborolane group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, while the dioxaborolane group facilitates its participation in cross-coupling reactions. These interactions lead to the formation of various products through the activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is unique due to its specific combination of a fluorine atom and a dioxaborolane group attached to a benzodiazole ring. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H16BFN2O2 |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10-11(6-9(8)15)17-7-16-10/h5-7H,1-4H3,(H,16,17) |
InChI Key |
AWGBUHNUYYZXRQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N=CN3 |
Origin of Product |
United States |
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